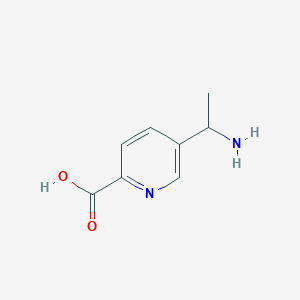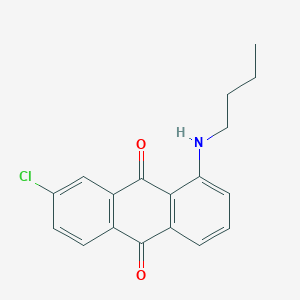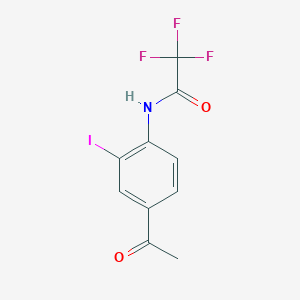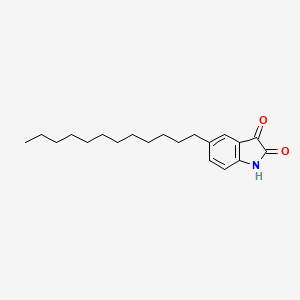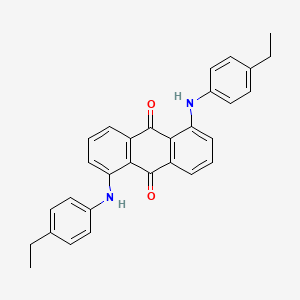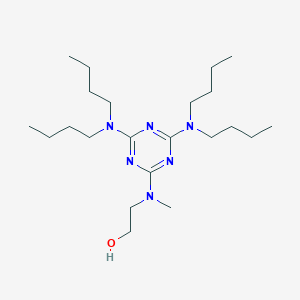
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two dibutylamino groups and a methylamino group attached to the triazine ring, along with an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The dibutylamino groups are introduced through nucleophilic substitution reactions, where dibutylamine reacts with the triazine ring.
Introduction of the Ethanol Moiety: The final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the amino groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The dibutylamino and methylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Compounds with different nucleophilic groups replacing the original amino groups.
Applications De Recherche Scientifique
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of 2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzymatic activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Another triazine derivative with similar structural features but different substituents.
2,4,6-Tris(diethylamino)-1,3,5-triazine: Similar triazine core with diethylamino groups instead of dibutylamino groups.
Uniqueness
2-((4,6-Bis(dibutylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is unique due to its specific combination of dibutylamino and methylamino groups, which confer distinct chemical and biological properties. Its ethanol moiety also adds to its versatility in various reactions and applications.
Propriétés
Formule moléculaire |
C22H44N6O |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
2-[[4,6-bis(dibutylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C22H44N6O/c1-6-10-14-27(15-11-7-2)21-23-20(26(5)18-19-29)24-22(25-21)28(16-12-8-3)17-13-9-4/h29H,6-19H2,1-5H3 |
Clé InChI |
ILEDWCJRJDZQGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=NC(=NC(=N1)N(C)CCO)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)

